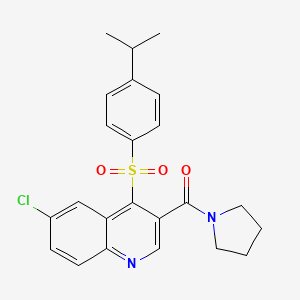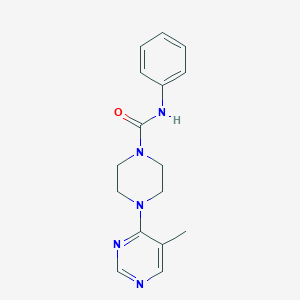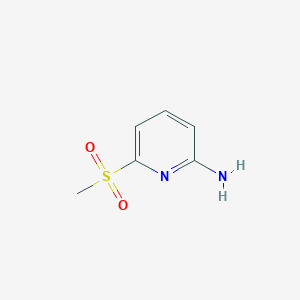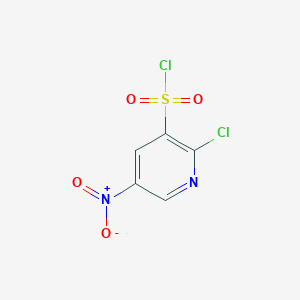
(6-Chloro-4-((4-isopropylphenyl)sulfonyl)quinolin-3-yl)(pyrrolidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains a quinoline ring and a pyrrolidine ring . The quinoline ring is a nitrogen-containing bicyclic compound that is widely found throughout nature in various forms . The pyrrolidine ring is a five-membered nitrogen heterocycle .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a quinoline ring and a pyrrolidine ring . The quinoline ring contributes to the planarity of the molecule, while the pyrrolidine ring, due to its sp3 hybridization, contributes to the three-dimensional (3D) coverage of the molecule .Applications De Recherche Scientifique
Spectroscopic Properties
- Compounds structurally related to (6-Chloro-4-((4-isopropylphenyl)sulfonyl)quinolin-3-yl)(pyrrolidin-1-yl)methanone have been studied for their spectroscopic properties. These studies explore the electronic absorption, excitation, and fluorescence properties in various solvents, providing insights into their excited-state dynamics and potential applications in materials science (Al-Ansari, 2016).
Antimicrobial and Antimalarial Agents
- Research has focused on developing derivatives of quinoline, similar to the chemical structure , as potent antimicrobial and antimalarial agents. These studies involve synthesizing novel compounds and testing their efficacy against various microorganisms and malaria parasites (Parthasaradhi et al., 2015); (Sonker & Pathak, 2018).
Neuroprotective and Procognitive Activity
- Derivatives of quinoline have been studied for their neuroprotective and procognitive activities, particularly in the context of neurodegenerative disorders. These compounds have shown promise in protecting against astrocyte damage and improving cognitive functions, which could be beneficial in treating conditions like Alzheimer's disease (Grychowska et al., 2019).
Herbicidal and Insecticidal Activities
- Certain quinoline derivatives have shown potential herbicidal and insecticidal activities. These findings suggest possible applications in agriculture for pest control and weed management (Wang et al., 2015).
Potential Treatment for Cognitive Disorders
- Compounds with a quinoline core have been identified as promising candidates for the treatment of cognitive deficits associated with dementia and Alzheimer's disease. Their binding affinity and selectivity make them attractive for further research in this field (Grychowska et al., 2016).
Antitumor Activity
- Quinoline derivatives have demonstrated potent cytotoxic activity against various cancer cell lines, with some compounds showing significant anticancer activity in vivo, indicating their potential as clinical trial candidates for cancer treatment (Huang et al., 2013).
Orientations Futures
The future directions for research on this compound could involve further exploration of its potential biological activities, given the known activities of quinoline and pyrrolidine derivatives . Additionally, more detailed studies on its synthesis, chemical reactions, and physical and chemical properties could be beneficial.
Propriétés
IUPAC Name |
[6-chloro-4-(4-propan-2-ylphenyl)sulfonylquinolin-3-yl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3S/c1-15(2)16-5-8-18(9-6-16)30(28,29)22-19-13-17(24)7-10-21(19)25-14-20(22)23(27)26-11-3-4-12-26/h5-10,13-15H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFXHBBQZZPFAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCCC4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-(4-fluorophenyl)-N-methylpropanamide](/img/structure/B3013861.png)
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B3013862.png)
![Propyl 4-[7-(cyanomethoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B3013864.png)

![Methyl 2-[(oxan-4-yl)amino]acetate hydrochloride](/img/structure/B3013868.png)
![4-(N,N-diallylsulfamoyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B3013869.png)
![N-[(3-Propoxyphenyl)methyl]-N-(pyridin-3-ylmethyl)prop-2-enamide](/img/structure/B3013870.png)

![4-({7-cyclopentyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)piperidine dihydrochloride](/img/structure/B3013874.png)
![(4-Chlorophenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B3013875.png)

